2-Chloro-5-phenylisonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

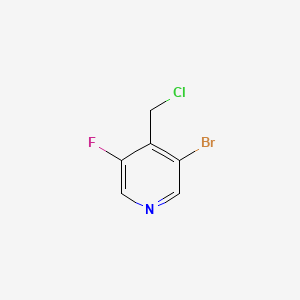

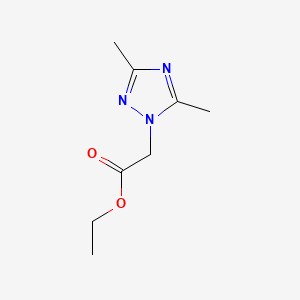

“2-Chloro-5-phenylisonicotinic acid” is a chemical compound with the CAS Number: 1214323-23-5 . It has a molecular weight of 233.65 . The IUPAC name for this compound is 2-chloro-5-phenylisonicotinic acid .

Molecular Structure Analysis

The molecular structure of 2-Chloro-5-phenylisonicotinic acid is represented by the linear formula C12H8ClNO2 . The InChI code for this compound is 1S/C12H8ClNO2/c13-11-6-9 (12 (15)16)10 (7-14-11)8-4-2-1-3-5-8/h1-7H, (H,15,16) .

Physical And Chemical Properties Analysis

The physical and chemical properties of a substance describe its characteristics and behavior under various conditions. For 2-Chloro-5-phenylisonicotinic acid, the molecular weight is 233.65 . The compound is likely to have properties typical of carboxylic acids, including the ability to form hydrogen bonds and participate in acid-base reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure Characterization

- Triorganotin compounds synthesized from reactions involving related heteroaromatic carboxylic acids have been characterized by elemental analysis, IR and NMR spectroscopy. The crystal structures of triphenyltin esters of related compounds reveal a trigonal bipyramidal structure, forming one-dimensional linear polymers through interactions between oxygen atoms of phenolic hydroxide and tin atoms of an adjacent molecule. These findings could suggest applications in materials science, particularly in the synthesis of polymers with specific structural features (Gao, 2012).

Herbicidal Activity

- A series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid (closely related to 2-Chloro-5-phenylisonicotinic acid) demonstrated excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata. This suggests potential applications of 2-Chloro-5-phenylisonicotinic acid and its derivatives in the development of new herbicides for controlling monocotyledonous weeds (Yu et al., 2021).

Fluorescence Quenching Studies

- Studies on fluorescence quenching of boronic acid derivatives by aniline in alcohols indicate interactions involving different conformers of the solutes in the ground state, which are influenced by intermolecular and intramolecular hydrogen bonding. This research could point to applications in the development of fluorescence-based sensors or probes for detecting specific chemical interactions (Geethanjali et al., 2015).

Airway Inflammation and Cysteinyl Leukotrienes

- Research on chlorine gas exposure and its effects on airway inflammation underscores the significance of oxidants, including those generated from chlorine in aqueous solutions. While not directly linked to 2-Chloro-5-phenylisonicotinic acid, this study highlights the broader context of chlorine chemistry and its biological implications, which could be relevant in understanding the effects of chlorine-containing compounds on health (Sporn, 2020).

Eigenschaften

IUPAC Name |

2-chloro-5-phenylpyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-11-6-9(12(15)16)10(7-14-11)8-4-2-1-3-5-8/h1-7H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOXJKVKVWPVNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673487 |

Source

|

| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-phenylisonicotinic acid | |

CAS RN |

1214323-23-5 |

Source

|

| Record name | 2-Chloro-5-phenylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![hexahydro-3,3-dimethyl-(5aR,6aR,7aS)-3H,5H-Cycloprop[d]oxazolo[3,4-a]pyridin-5-one](/img/structure/B594951.png)

![1H-Pyrazolo[4,3-b]pyridine-7-carbaldehyde](/img/structure/B594952.png)

![1h-[1,3,5]Triazepino[1,7-a]benzimidazole](/img/structure/B594956.png)

![2-[5-(1-Ethyl-1H-pyrazol-4-yl)-[1,3,4]oxadiazol-2-yl]ethylamine](/img/structure/B594959.png)

![6-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B594960.png)

![[4-Nitro-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B594969.png)